molecular formula C20H16BrNO5S B11677023 ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11677023
M. Wt: 462.3 g/mol
InChI Key: BJPZVUNDZLPYSO-UHFFFAOYSA-N
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Description

Ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a chromen-2-one moiety, a bromine atom, and a cyclopenta[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of chromen-2-one to introduce the bromine atom at the 6th position. This is followed by the formation of the carbonyl group through oxidation reactions. The cyclopenta[b]thiophene ring is then constructed via cyclization reactions involving thiophene precursors. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The bromine atom in the chromen-2-one moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as amines or ethers.

Scientific Research Applications

Ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The chromen-2-one moiety may interact with enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring can also play a role in the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:

    3-Acetyl-6-bromo-2H-chromen-2-one: This compound shares the chromen-2-one moiety and the bromine atom but lacks the cyclopenta[b]thiophene ring.

    6-Bromo-3-(dimethylamino)acryloyl-2H-chromen-2-one: This compound also contains the chromen-2-one moiety and the bromine atom but has different substituents.

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have a different core structure but may exhibit similar biological activities.

The uniqueness of this compound lies in its combination of the chromen-2-one moiety, the bromine atom, and the cyclopenta[b]thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H16BrNO5S

Molecular Weight

462.3 g/mol

IUPAC Name

ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H16BrNO5S/c1-2-26-20(25)16-12-4-3-5-15(12)28-18(16)22-17(23)13-9-10-8-11(21)6-7-14(10)27-19(13)24/h6-9H,2-5H2,1H3,(H,22,23)

InChI Key

BJPZVUNDZLPYSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O

Origin of Product

United States

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